tert-butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
tert-butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuran derivative characterized by a Z-configured benzylidene moiety at the 2-position of the benzofuran core. The compound features a 3-chlorophenyl substituent on the benzylidene group and a tert-butyl ester-linked acetoxy group at the 6-position of the benzofuran ring. This structure is typical of bioactive benzofuran derivatives, which are often explored for pharmaceutical applications due to their rigid aromatic framework and tunable substituents .
Properties
Molecular Formula |
C21H19ClO5 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-15-7-8-16-17(11-15)26-18(20(16)24)10-13-5-4-6-14(22)9-13/h4-11H,12H2,1-3H3/b18-10- |
InChI Key |
GTDTUMPFZZZPMY-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps
Preparation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an α-haloketone.
Introduction of Chlorobenzylidene Group: The chlorobenzylidene group is introduced via a condensation reaction between the benzofuran core and 3-chlorobenzaldehyde.
Formation of tert-Butyl Ester: The final step involves the esterification of the intermediate compound with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tertiary butyl esters, offering advantages such as improved reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
tert-Butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets. The benzofuran ring and chlorobenzylidene group can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other benzofuran-based derivatives, differing primarily in substituents on the benzylidene group and the ester/acid moiety. Below is a detailed comparison with three structurally related compounds:
Structural and Physicochemical Properties
Key Differences and Implications
In contrast, the chromen-3-ylmethylene group in the compound from adds a fused oxygen heterocycle, which may improve planarity and alter electronic properties . The 3-methylthiophen-2-yl substituent () introduces sulfur, which can participate in hydrophobic interactions or hydrogen bonding via its lone pairs, differing from the chlorine or oxygen-based substituents .
Ester vs. Acid Moieties: The tert-butyl ester in the main compound and its analogs () increases lipophilicity (higher XLogP3, e.g., 4.6 in ) and may enhance metabolic stability compared to the propanoic acid group in .
Molecular Weight and Flexibility :
- The chromene-containing derivative (406.434 g/mol) has the highest molecular weight due to its fused ring system, while the thiophene analog (372.4 g/mol) is lighter. The main compound likely falls between these values. Higher molecular weight may reduce bioavailability but improve target binding affinity .
- A higher rotatable bond count (e.g., 6 in ) suggests greater conformational flexibility, which could either enhance or hinder target interactions depending on the binding site .
Computed Property Trends
- Lipophilicity (XLogP3): The thiophene-containing compound (XLogP3 = 4.6) is highly lipophilic, whereas the propanoic acid analog (inferred XLogP3 <4.6) would be less so due to ionization. The main compound’s tert-butyl group likely increases lipophilicity further.
- Polar Surface Area (TPSA) : The tert-butyl ester analogs (TPSA ~90 Ų) are less polar than carboxylic acid derivatives, aligning with their lower solubility in polar solvents .
Research Findings and Implications
- The 3-chlorobenzylidene group may enhance stability and binding to hydrophobic targets (e.g., enzyme active sites).
- Carboxylic acid derivatives () may serve as prodrug precursors or intermediates for further functionalization.
Further studies on solubility, stability, and target-specific activity are needed to validate these hypotheses.
Biological Activity
tert-butyl {[(2Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The following sections will delve into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C21H19ClO5
Molecular Weight: 378.83 g/mol
Structure: The compound features a benzofuran core with a chlorobenzylidene moiety and an acetate functional group, which contribute to its unique chemical properties and potential biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
The benzofuran scaffold has been linked to anticancer activity in several studies. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as the PI3K/Akt pathway.
Case Studies
- Study on Antimicrobial Efficacy: A study investigated the antimicrobial effects of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that tert-butyl derivatives showed a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting enhanced efficacy.
- Anticancer Activity Assessment: In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of various benzofuran derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results showed that this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Oxidative Stress: The compound may induce oxidative stress in target cells, leading to cell death.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | C21H19ClO5 | Exhibits similar antimicrobial and anticancer properties due to structural similarities. |
| Benzyl {[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate | C24H17ClO5 | Higher molecular weight; potential for enhanced bioactivity due to increased lipophilicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
